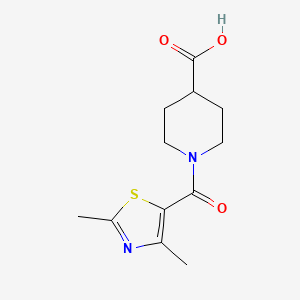
1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a thiazole ring and a piperidine ring.
Preparation Methods
The synthesis of 1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole and piperidine precursors. The thiazole ring can be synthesized through the cyclization of appropriate amido-nitriles under mild reaction conditions . The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves the coupling of the thiazole and piperidine rings through a carbonylation reaction, often using reagents such as thionyl chloride or oxalyl chloride .
Chemical Reactions Analysis
1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol .
Scientific Research Applications
1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
2,4-Dimethylthiazole-5-carboxylic acid: This compound lacks the piperidine ring and is primarily used as a building block in organic synthesis.
The uniqueness of this compound lies in its combined thiazole and piperidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-7-10(18-8(2)13-7)11(15)14-5-3-9(4-6-14)12(16)17/h9H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
ZNFSCDOHMBPUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















